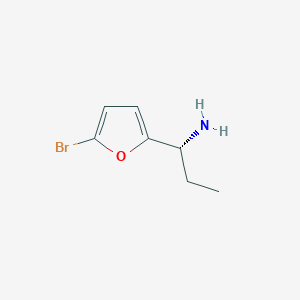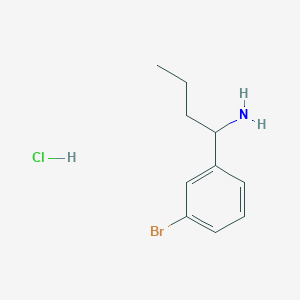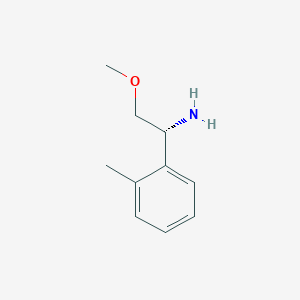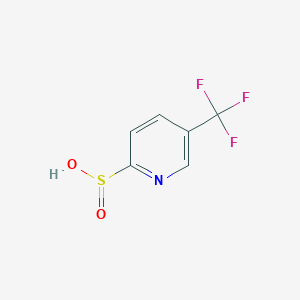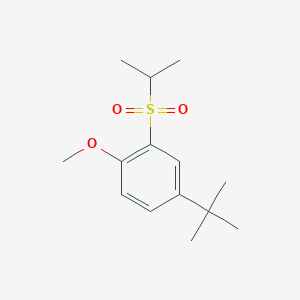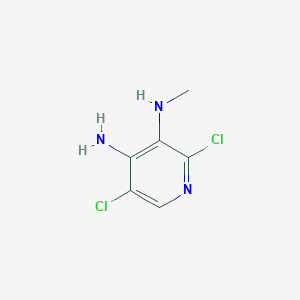
2,5-Dichloro-N3-methylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions, a methyl group at the N3 position, and two amino groups at the 3rd and 4th positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N3-methylpyridine-3,4-diamine typically involves the chlorination of N3-methylpyridine-3,4-diamine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers milder reaction conditions and better control over the chlorination process. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors are commonly used to ensure consistent product quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 5th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, are common methods.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N3-methylpyridine-3,4-diamine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is employed in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-4-methylpyridine: Similar in structure but lacks the amino groups at the 3rd and 4th positions.
2,5-Dichloro-3,4-diaminopyridine: Similar but without the methyl group at the N3 position.
2,4-Dichloro-5-methylpyridine: Similar but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
2,5-Dichloro-N3-methylpyridine-3,4-diamine is unique due to the presence of both chlorine atoms and amino groups on the pyridine ring, along with a methyl group at the N3 position. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7Cl2N3 |
|---|---|
Peso molecular |
192.04 g/mol |
Nombre IUPAC |
2,5-dichloro-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
Clave InChI |
GHXBWTKMUPYARH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C(=CN=C1Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




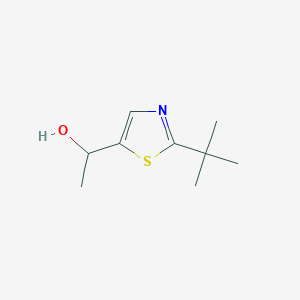
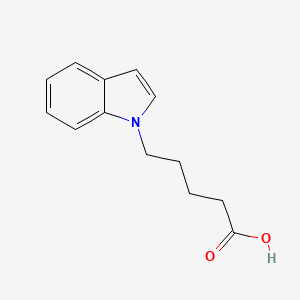
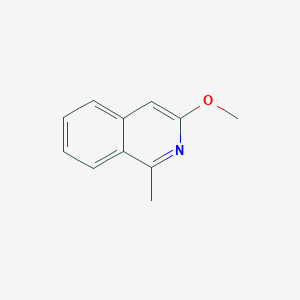

![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)
